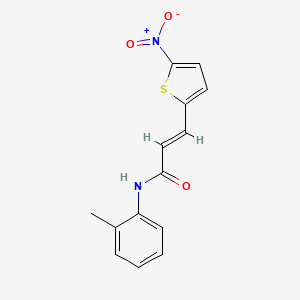

(2E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

Description

(2E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is an α,β-unsaturated amide featuring a 5-nitrothiophene moiety linked to an N-(2-methylphenyl) group. Its molecular formula is C15H13N3O3S (molecular weight: 315.34 g/mol). The nitro group on the thiophene ring enhances electron-withdrawing effects, influencing reactivity and binding affinity.

Properties

IUPAC Name |

(E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-10-4-2-3-5-12(10)15-13(17)8-6-11-7-9-14(20-11)16(18)19/h2-9H,1H3,(H,15,17)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGRISIEDLFKEV-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-methyl aniline and 5-nitrothiophene-2-carboxaldehyde.

Condensation Reaction: The 2-methyl aniline reacts with 5-nitrothiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide to form an imine intermediate.

Amidation: The imine intermediate is then subjected to an amidation reaction with acryloyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

Reduction: The compound can be reduced using hydrogenation or other reducing agents.

Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogens, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products

Reduction: (2E)-N-(2-methylphenyl)-3-(5-aminothiophen-2-yl)prop-2-enamide.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Biological Activity: Studies have shown potential antimicrobial and anti-inflammatory properties.

Medicine

Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals.

Industry

Material Science: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to its biological effects. The conjugated system allows for electron delocalization, which can affect its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Modifications

Key Observations :

- Heterocycle Replacement : Substituting the nitrothiophene with oxazole () or benzothiazole () alters electronic properties. Oxazole’s lower aromaticity may reduce π-π stacking interactions, while benzothiazole-sulfonamide introduces hydrogen-bonding capabilities.

- Electron-Rich Groups : The benzodioxole substituent () enhances solubility due to polar oxygen atoms, contrasting with the hydrophobic methylphenyl group in the parent compound.

Key Observations :

- N-Acylation Efficiency : The base compound’s synthesis likely mirrors ’s method (79% yield using toluene/K2CO3). Substituted analogs (e.g., benzothiadiazole derivatives ) show moderate yields (62–69%), while hydrogenation steps yield lower outputs (3–10%).

- Cyano Modifications: Cyano-substituted analogs () require specialized reagents (e.g., TBTU, N-methylmorpholine), reflecting increased complexity.

Inferred Bioactivity :

- Anti-Proliferative Potential: Analogs in and are designed as anti-proliferative agents. The nitro group in the parent compound may act as a pharmacophore, mimicking kinase inhibitors or DNA intercalators.

- Hydrogen Bonding: The nitro group’s strong electron-withdrawing nature facilitates hydrogen bonding (e.g., with protein residues), whereas cyano groups () may engage in dipole interactions.

Physicochemical Properties :

- Solubility : Benzodioxole-containing analogs () likely exhibit higher aqueous solubility than the hydrophobic parent compound.

- Molecular Weight : Most analogs fall within 250–400 g/mol, adhering to Lipinski’s Rule of Five for drug-likeness.

Crystallography and Structural Analysis

- SHELX Refinement : Tools like SHELXL () enable precise determination of enamide geometry (E/Z configuration) and hydrogen-bonding networks (). For example, the nitro group’s planarity in the parent compound could stabilize crystal packing via C–H···O interactions.

Biological Activity

The compound (2E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular structure of (2E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide can be represented as follows:

This compound features a nitrothiophene moiety, which is known for its reactivity and biological significance. The presence of the nitro group suggests potential for redox activity, which can be crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing nitrothiophene derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that (2E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide shows significant activity against various strains of bacteria, including Mycobacterium tuberculosis .

A study conducted by researchers synthesized a series of nitrothiophene derivatives and evaluated their antimycobacterial activity. The results showed that certain derivatives exhibited comparable efficacy to standard treatments such as isoniazid (INH) and ethambutol (EMB) .

| Compound | Activity Against Mtb | Comparison to INH | Comparison to EMB |

|---|---|---|---|

| 4b | High | Comparable | Higher |

| 4g | Moderate | Lower | Comparable |

Cytotoxicity Studies

Cytotoxicity studies are essential in assessing the safety profile of potential therapeutic agents. The aforementioned studies also included cytotoxicity assessments, revealing that the compound demonstrated low cytotoxic effects on mammalian cell lines, indicating a favorable safety profile .

The mechanism by which (2E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide exerts its biological effects is believed to involve the reduction of the nitro group, leading to the formation of reactive intermediates that can disrupt cellular processes in target organisms. This mechanism is similar to that observed in other nitro-containing compounds, where enzymatic reduction plays a critical role in their activation .

Case Study 1: Antituberculosis Activity

In a controlled study, a series of nitrothiophene derivatives were tested against Mtb H37Rv using the REMA method . The compound (2E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide was found to inhibit bacterial growth effectively. The study highlighted that modifications in the substituents on the thiophene ring significantly influenced the activity, with certain configurations yielding enhanced potency .

Case Study 2: Anticancer Potential

Another area of investigation has been the anticancer potential of nitrothiophene derivatives. Preliminary data suggest that compounds similar to (2E)-N-(2-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide may induce apoptosis in cancer cell lines through oxidative stress mechanisms. This suggests potential applications in cancer therapeutics, warranting further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.